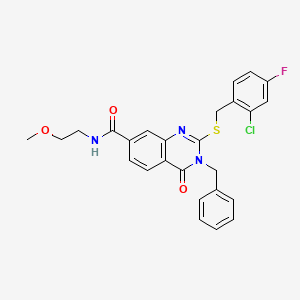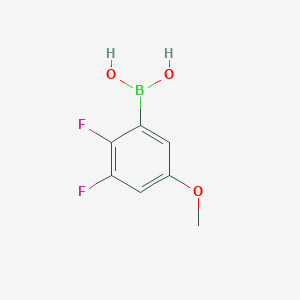
2,3-Difluoro-5-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-5-methoxyphenylboronic acid (DFB) is a boronic acid derivative . It is a white powder commonly used in the synthesis of pharmaceutical compounds and organic materials.
Synthesis Analysis
DFB can be synthesized via several methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the direct fluorination of phenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DFB. This reaction involves the reaction of phenylboronic acid with 2,3-difluoro-5-iodobenzene in the presence of a palladium catalyst to form DFB.Molecular Structure Analysis
The molecular formula of DFB is C7H7BF2O3 . It has a molecular weight of 187.94 g/mol . DFB can be analyzed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).Chemical Reactions Analysis
DFB is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists that function as therapeutic agents for the treatment of influenza infections . It is also involved in the Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
DFB is a white crystalline powder with a molecular weight of 182.94 g/mol. It has a melting point of 150-152℃ and a boiling point of 369.1℃. DFB is soluble in methanol, ethanol, acetone, and dichloromethane, but insoluble in water.Wirkmechanismus
Target of Action
The primary target of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway affected by (2,3-Difluoro-5-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the boronic acid reagent also contributes to the efficacy and stability of the compound’s action .
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Difluoro-5-methoxyphenylboronic acid has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized. This compound is also relatively inexpensive compared to other boronic acid derivatives. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving 2,3-Difluoro-5-methoxyphenylboronic acid. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the use of this compound as a fluorescent probe for imaging biological processes. This compound's potential as an inhibitor of enzymes and cancer cell growth also warrants further investigation. Additionally, the use of this compound in catalysis and materials science is an area of interest for future research.
In conclusion, this compound is a boronic acid derivative with unique properties and potential applications in various fields. Its ability to bind to cis-diols makes it a useful tool for studying biological processes involving these molecules. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research involving this compound, including the development of new synthetic methods and its use as a fluorescent probe and inhibitor.
Synthesemethoden
2,3-Difluoro-5-methoxyphenylboronic acid can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Negishi coupling reaction, and the Stille coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing this compound. In this method, 2,3-difluoro-5-bromophenol is reacted with methoxyboronic acid in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-5-methoxyphenylboronic acid has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a ligand in catalysis and as a fluorescent probe in bioimaging.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,3-difluoro-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKNAXQKXWMQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
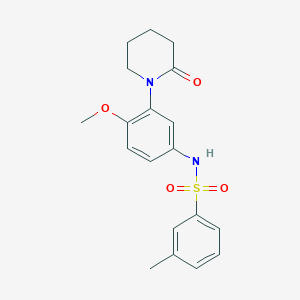
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)
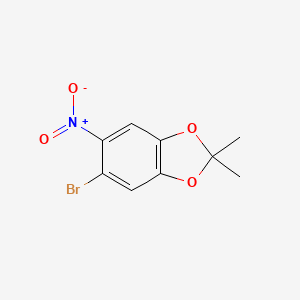
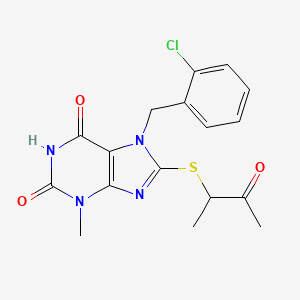
![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
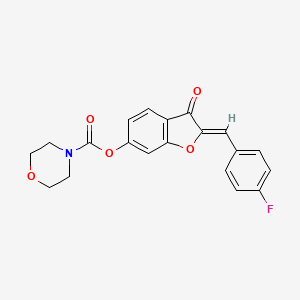
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2792062.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2792064.png)
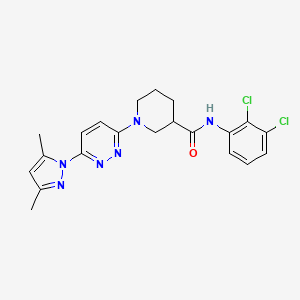
![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)
